Taraxerol acetate

Übersicht

Beschreibung

Taraxerol is a naturally-occurring pentacyclic triterpenoid . It exists in various higher plants, including Taraxacum officinale (Asteraceae), Alnus glutinosa (Betulaceae), Litsea dealbata (Lauraceae), Skimmia spp. (Rutaceae), Dorstenia spp. (Moraceae), Maytenus spp. (Celastraceae), and Alchornea latifolia (Euphobiaceae) . Taraxerol acetate is a derivative of taraxerol .

Synthesis Analysis

The biosynthesis of taraxerol in plants occurs through the mevalonate pathway in the cytosol, in which dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene . Squalene is the primary precursor for the synthesis of triterpenoids, including taraxerol .Molecular Structure Analysis

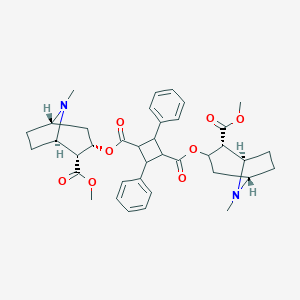

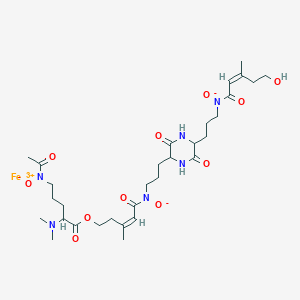

Taraxerol is an oleanan-3-ol with an alpha-methyl substituent at position 13, a missing methyl group at position 14, and a double bond between 14 and 15 . The dominant biological stereoisomer in plant leaves and in sediments has the taraxer-14-en-3β-ol configuration .Chemical Reactions Analysis

The biosynthesis of taraxerol in plants occurs through the mevalonate pathway in the cytosol, in which dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene . Squalene is then oxidised by NADPH and O2 to produce 2,3-oxidosqualene, which results in the reduction of NADPH into NADP+ and O2 to H2O .Physical And Chemical Properties Analysis

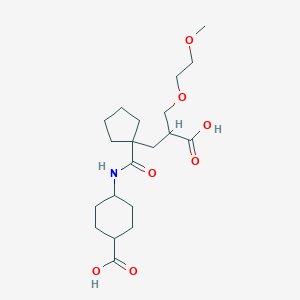

Taraxerol is a colorless solid under room temperature with an estimated melting point of 283.50 °C and boiling point of 490.70 °C . It is practically insoluble in water . Taraxerol acetate has a molecular formula of C32H52O2 and an average mass of 468.754 Da .Wissenschaftliche Forschungsanwendungen

Biosynthesis and Medicinal Properties

Taraxerol is a pentacyclic triterpenoid that is actively produced by some higher plants as part of a defense mechanism . The biosynthesis of taraxerol in plants occurs through the mevalonate pathway in the cytosol, in which dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene . Taraxerol has been extensively investigated for its medicinal and pharmacological properties .

Anti-Inflammatory Agent

Taraxerol is a potent anti-inflammatory agent . This review explains the molecular mechanism of the anti-inflammatory effects of taraxerol and its interactions with many molecular targets, including NF-κB, MAPKs, and COX .

Oxidative Stress Inhibition

Many studies have shown that taraxerol inhibited oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway in animal models of ethanol and high-fat diet-induced liver injury .

Cardioprotective Effects

The study investigates if taraxerol can protect and repair the heart in rats by examining its impact on immunological dysregulation and inflammation .

Wirkmechanismus

Target of Action

Taraxerol acetate, also known as Taraxeryl acetate, is a pentacyclic triterpene that has been extensively studied for its anti-cancer effects .

Mode of Action

Taraxerol acetate interacts with its targets, leading to a series of changes in the cells. It has been shown to induce apoptosis mainly via the mitochondrial pathway, including the release of cytochrome c to the cytosol and activation of caspases 9 and 3, and anti-poly (ADP-ribose) polymerase (PARP) . It could induce the down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of pro-apoptotic protein Bax .

Biochemical Pathways

The biosynthesis of Taraxerol acetate in plants occurs through the mevalonate pathway in the cytosol, where dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP) are first produced, followed by squalene . Squalene is the primary precursor for the synthesis of triterpenoids, including taraxerol . Taraxerol acetate has been shown to affect the PI3K/AKT signaling pathway .

Result of Action

Taraxerol acetate has been shown to have significant molecular and cellular effects. It inhibits the proliferation, migration, and invasion of GC cells as well as induces G1 phase arrest and apoptosis in GC cells . It also enhances ROS levels and attenuates the mitochondrial membrane potential (Δψm) in HeLa cells .

Safety and Hazards

Zukünftige Richtungen

Taraxerol has been extensively investigated for its medicinal and pharmacological properties, and various biotechnological approaches have been established to produce this compound using in vitro techniques . More animal and clinical studies are also required on the metabolism, bioavailability, and safety of taraxerol to support its applications in pharmaceuticals and medicine .

Eigenschaften

IUPAC Name |

[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3/t22-,24+,25+,26-,29-,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJGYBXHXATAQY-BOTWUFHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944487 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taraxerol acetate | |

CAS RN |

2189-80-2 | |

| Record name | Taraxerol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of cancer cells have shown sensitivity to Taraxerol acetate in vitro?

A1: Research has shown promising anticancer activity of Taraxerol acetate against U87 human glioblastoma cells [] and HeLa human cervical cancer cells [].

Q2: What are the key mechanisms underlying the anticancer activity of Taraxerol acetate?

A2: Taraxerol acetate exhibits its anticancer effects through multiple pathways, including: * Induction of Apoptosis: Taraxerol acetate triggers programmed cell death in cancer cells via both intrinsic (mitochondrial) and extrinsic pathways. This involves activation of caspases, release of cytochrome c, and upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 [, ].* Autophagy Induction: Evidence suggests Taraxerol acetate can also induce autophagy, a cellular recycling process, which can contribute to its anti-cancer effects [].* Cell Cycle Arrest: The compound can disrupt the cell cycle, specifically causing arrest at the sub-G1 and G2/M phases, thereby preventing cancer cell proliferation [, ].* Inhibition of Cell Migration: Taraxerol acetate has been observed to inhibit the migratory capacity of U87 glioblastoma cells, potentially hindering tumor invasion and metastasis [].

Q3: How does Taraxerol acetate impact mitochondrial function in cancer cells?

A3: Taraxerol acetate treatment leads to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential (MMP, Δψm) in HeLa cells, suggesting significant disruption of mitochondrial function, ultimately contributing to apoptosis induction [].

Q4: Does Taraxerol acetate affect any specific signaling pathways in cancer cells?

A4: Yes, research indicates that Taraxerol acetate suppresses the PI3K/Akt signaling pathway in HeLa cells, which plays a crucial role in cell survival and proliferation [].

Q5: Has the anticancer activity of Taraxerol acetate been demonstrated in vivo?

A5: Yes, in a mouse xenograft model, Taraxerol acetate effectively inhibited tumor growth and reduced tumor weight and volume, supporting its in vitro findings [].

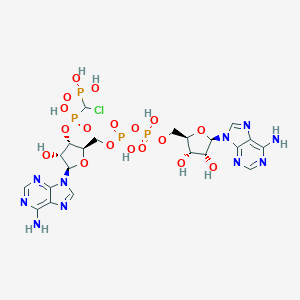

Q6: What is the molecular formula and weight of Taraxerol acetate?

A6: The molecular formula of Taraxerol acetate is C32H52O2, and its molecular weight is 468.77 g/mol [].

Q7: What are the key structural features of Taraxerol acetate?

A7: Taraxerol acetate is a pentacyclic triterpenoid, characterized by a skeleton containing five fused six-membered rings. It possesses a double bond and a β-oriented acetate group attached to its structure [].

Q8: What spectroscopic techniques are used to characterize Taraxerol acetate?

A8: Commonly employed spectroscopic techniques for Taraxerol acetate characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS) techniques like Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) [, , , , ].

Q9: Has the crystal structure of Taraxerol acetate been determined?

A9: Yes, the crystal structure of Taraxerol acetate has been solved, providing detailed insights into its three-dimensional conformation and intermolecular interactions [].

Q10: What are the natural sources of Taraxerol acetate?

A10: Taraxerol acetate is found in a variety of plants, including: * Artemisia roxburghiana []* Calotropis gigantea []* Laggera pterodonta []* Ipomoea mauritiana []* Mikania cordifolia []* Ceiba pentandra []* Seriphidium santolium [, ]* Dorstenia arifolia []* Launaea pinnatifida []* Pieris japonica []* Phyllanthus maderaspatensis []* Codonopsis pilosula [, ]* Hibiscus rosa sinensis [, , ]* Lannea coromandelica []* Ainsliaea spicata []* Vitex phaseolifolius []* Codonopsis ovata []* Euphorbia vajravelui []* Artemisia judaica []* Artemisia afra []* Rhododendron spiciferum []* Microcos tomentosa []* Pterogyne nitens []* Pseudostellaria heterophylla []* Sonchus arvensis []* Codonopsis nervosa []* Hoya paziae []

Q11: What extraction and isolation techniques are commonly used to obtain Taraxerol acetate from natural sources?

A11: Taraxerol acetate is typically extracted from plant materials using organic solvents like methanol, ethanol, dichloromethane, or hexane. Isolation and purification are achieved through various chromatographic methods, including column chromatography (silica gel, Sephadex LH-20), vacuum liquid chromatography (VLC), and high-performance thin layer chromatography (HPTLC) [, , , , ].

Q12: What other biological activities have been reported for Taraxerol acetate?

A12: In addition to its anticancer potential, Taraxerol acetate has exhibited other promising biological activities: * Anti-inflammatory activity: Taraxerol acetate significantly reduced carrageenan-induced paw edema in rats, suggesting potent anti-inflammatory properties [].* Cyclooxygenase (COX) Inhibition: Taraxerol acetate demonstrated inhibitory activity against both COX-1 and COX-2 enzymes in vitro, indicating its potential as an anti-inflammatory agent targeting COX enzymes [].* Antiviral Activity: Taraxerol acetate showed antiviral activity against herpes simplex virus type II (HSV-II) in a study, highlighting its potential antiviral applications [].* Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Taraxerol acetate inhibited PTP1B activity, suggesting potential antidiabetic properties as PTP1B is a validated target for diabetes management [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)